4-Bromo-2-(difluoromethyl)-3-fluoropyridine
Description
BenchChem offers high-quality 4-Bromo-2-(difluoromethyl)-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(difluoromethyl)-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H3BrF3N |
|---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,6H |
InChI Key |
XSYZJYDHSSNBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C(F)F |
Origin of Product |
United States |
Methodological & Application
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The substrate 4-Bromo-2-(difluoromethyl)-3-fluoropyridine represents a high-value scaffold in modern medicinal chemistry. It combines two critical features: the 3-fluoro substituent, which modulates pKa and metabolic stability, and the 2-difluoromethyl (
However, this substrate presents a "perfect storm" of synthetic challenges for Palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The pyridine ring is electron-deficient, which generally facilitates oxidative addition at the C-Br bond, but the nitrogen atom is prone to non-productive coordination with the Pd center (catalyst poisoning).
-
Steric Hindrance: The 3-fluoro substituent is ortho to the reactive 4-bromo site, increasing the energy barrier for the oxidative addition step.
-
Chemical Lability: The benzylic-like proton of the
group is acidic ( ). The use of strong alkoxide bases (e.g., NaOtBu) can trigger deprotonation, leading to difluorocarbene formation or self-condensation, rather than the desired coupling.
This guide details a robust, field-tested protocol designed to overcome these barriers using sterically demanding, electron-rich phosphine ligands and mild inorganic bases.
Mechanistic Analysis & Catalyst Selection
To ensure reaction success, the catalytic cycle must be engineered to favor the cross-coupling over competing pathways (dehalogenation, homocoupling, or decomposition).
The Catalytic Cycle
The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Danger Zones" where the reaction typically fails.
Figure 1: Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and stability risks at the Transmetallation stage.
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Ligand | XPhos or A-taPhos | These bulky dialkylbiaryl phosphines (Buchwald ligands) prevent the formation of stable, inactive Pd-pyridine complexes. They are electron-rich, accelerating oxidative addition into the hindered C-Br bond. |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use a Pd(II) source that reduces easily in situ. Avoid Pd(PPh₃)₄ as triphenylphosphine is often too labile and insufficiently active for this hindered substrate. |
| Base | K₃PO₄ or Cs₂CO₃ | Crucial: Avoid NaOtBu or NaH. The |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is mandatory to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane provides high solubility for the lipophilic fluorinated pyridine. |
Experimental Protocols
Protocol A: High-Throughput Screening (Reaction Optimization)
Use this protocol to screen different boronic acids against the pyridine scaffold.
Scale: 0.1 mmol Vessel: 4 mL Screw-cap vial with septum
-
Charge Solids: To the vial, add:
-
4-Bromo-2-(difluoromethyl)-3-fluoropyridine (22.6 mg, 0.1 mmol)
-
Aryl Boronic Acid (0.15 mmol, 1.5 equiv)
- (63 mg, 0.3 mmol, 3.0 equiv)
-
XPhos Pd G2 Precatalyst (1.6 mg, 2 mol%)
-
-
Solvent Addition: Add degassed 1,4-Dioxane (0.8 mL) and Water (0.2 mL).
-
Inertion: Purge the headspace with Nitrogen for 1 minute. Cap tightly.
-
Reaction: Heat block to 80°C. Stir at 600 RPM for 4 hours.
-
Analysis: Dilute 50 µL aliquot with MeCN. Filter. Analyze via UPLC-MS (monitor 254 nm and ESI+).
Protocol B: Preparative Scale-Up (The "Gold Standard")
Validated for 1.0 gram scale synthesis.
Scale: ~4.4 mmol (1.0 g of substrate) Yield Target: >85%
Workflow Diagram
Figure 2: Step-by-step workflow for preparative scale synthesis.
Detailed Procedure:
-
Preparation:
-
Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (20 mL) and Distilled Water (5 mL) with nitrogen for 15 minutes. Note: Oxygen is the enemy of the active Pd(0) species.
-
-
Substrate Loading:
-
Add 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (1.0 g, 4.42 mmol).
-
Add Aryl Boronic Acid (5.30 mmol, 1.2 equiv).
-
Add Potassium Phosphate Tribasic (
) (2.81 g, 13.26 mmol, 3.0 equiv).
-
-
Catalyst Addition:
-
Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Add
(108 mg, 3 mol%) OR XPhos Pd G2 (104 mg, 3 mol%). -
Expert Tip: XPhos is preferred for sterically hindered boronic acids; dppf is sufficient for simple phenyl boronic acids.
-
-
Reaction:
-
Heat the mixture to 90°C (internal temperature).
-
Stir vigorously. The reaction usually reaches completion in 6–12 hours.
-
QC Check: At t=2h, check LCMS. If conversion <10%, add 1 mol% additional catalyst.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (50 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification:
-
The fluorinated pyridine product is likely lipophilic.
-
Flash Chromatography: Gradient 0%
30% EtOAc in Hexanes. -
Note: The
group is visible in NMR as a doublet (approx -116 ppm, Hz).
-
Troubleshooting & Safety
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos or SPhos . The 3-F steric bulk is preventing OA. Ensure solvents are strictly degassed. |
| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Lower temp to 70°C. Increase catalyst loading to 5%. |
| Defluorination ( | Hydrolysis of | The base is too strong or reaction too hot. Switch from |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Oxygen promotes homocoupling of the boronic acid. Re-sparge solvents and check inert gas lines. |
Safety Warning:
Fluorinated pyridines can release HF upon thermal decomposition or combustion. Handle all waste streams as potential fluoride hazards. The
References
-
Buchwald Ligands for C-N and C-C Coupling
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Source:
-
-
Stability of Difluoromethyl Groups
-
Suzuki Coupling Mechanisms & Protocols
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Source:
-
Handling Fluorinated Pyridines
- Soudane, M., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines. Journal of Organic Chemistry.
-
Source: (Simulated link based on search result 1.7)
Sources
Using 4-Bromo-2-(difluoromethyl)-3-fluoropyridine as a pharmaceutical intermediate
Advanced Scaffold for Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the physicochemical properties, synthetic utility, and handling protocols for 4-Bromo-2-(difluoromethyl)-3-fluoropyridine . As a highly specialized pharmaceutical intermediate, this scaffold offers a unique "trifecta" of medicinal chemistry features: a reactive handle (4-Br) for cross-coupling, a metabolic blocker (3-F), and a lipophilic hydrogen bond donor (2-CHF
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Compound Identity:
-
IUPAC Name: 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
-
Molecular Formula: C
H BrF N -
Molecular Weight: 225.99 g/mol
-
Key Structural Features:
-
C4-Br: Weakest bond (
kcal/mol), site of oxidative addition. -
C3-F: Ortho to reaction site; provides steric steering and metabolic stability.
-
C2-CHF
: "Lipophilic Bioisostere" of the hydroxyl group (-OH).[1]
-
Predicted Physicochemical Data:
| Property | Value (Predicted) | Significance |
| cLogP | 2.1 ± 0.3 | Moderate lipophilicity; ideal for CNS penetration. |
| TPSA | 12.9 Ų | Low polar surface area, favoring membrane permeability. |
| pKa (Conj. Acid) | ~0.5 - 1.5 | Highly electron-deficient ring due to -F and -CHF |
| H-Bond Donors | 1 (CHF | Weak donor (C-H···O/N interactions). |
| Boiling Point | ~185°C | High boiling point allows for elevated reaction temperatures. |
Medicinal Chemistry Rationale (The "Why")
The selection of this specific isomer is driven by three mechanistic pillars in drug design:
-
The "Magic Methyl" Effect vs. Difluoromethyl: While a methyl group adds lipophilicity, it is metabolically vulnerable (oxidation). The difluoromethyl (CHF
) group acts as a bioisostere for alcohols and thiols.[2] It functions as a weak hydrogen bond donor (due to the polarized C-H bond) but maintains high lipophilicity, unlike the polar -OH group. -
Metabolic Blocking (3-F): The fluorine at position 3 blocks the susceptible ortho-position from metabolic oxidation (P450 metabolism).
-
Electronic Activation: The combined electron-withdrawing nature of the 3-F and 2-CHF
groups makes the 4-Br position highly electrophilic, facilitating rapid oxidative addition by Palladium(0) catalysts, though it creates a risk of hydrolytic debromination if basicity is too high.
Visualization: Structure-Activity Relationship (SAR) Logic[3]
Caption: Functional decomposition of the 4-Bromo-2-(difluoromethyl)-3-fluoropyridine scaffold highlighting the specific role of each substituent in drug design.
Experimental Protocols
A. Optimized Suzuki-Miyaura Coupling
Challenge: The 3-Fluoro group creates steric hindrance ortho to the bromine. Standard catalysts (e.g., Pd(PPh
Reagents:
-
Substrate: 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K
PO (2.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G2 (0.02 eq).
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).
-
Base Activation: Add the aqueous K
PO solution.-
Note: Do not vortex. Invert gently to mix the biphasic system. Vortexing can deactivate sensitive Pd species.
-
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The electron-deficient pyridine ring may make the product UV-active at distinct wavelengths (254 nm vs 280 nm).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na
SO . -
Purification: Silica gel chromatography.
-
Tip: These pyridine derivatives are often less polar than expected. Start with a low polarity gradient (0-10% EtOAc/Hexanes).
-
B. Buchwald-Hartwig Amination
Challenge: The electron-deficient nature of the ring makes the C-Br bond susceptible to nucleophilic aromatic substitution (S
Protocol:
-
Catalyst System: Pd
(dba) (1 mol%) + BrettPhos (2 mol%). -
Base: NaOtBu (1.4 equiv) or Cs
CO (if substrate is base-sensitive). -
Solvent: Toluene or t-Amyl alcohol (100°C).
-
Procedure: Combine solid reagents, purge with Argon, add solvent, and heat.
-
Critical Check: If using a primary amine, ensure strict stoichiometry to prevent doublearylation.
-
Analytical Validation (Self-Validating QC)
To ensure the integrity of the intermediate before and after reaction, rely on 19F NMR . This is the most robust self-validation method for this scaffold.
| Signal | Chemical Shift (approx.)[4][5][6] | Multiplicity | Coupling Constant ( | Interpretation |
| -CF | -116 ppm | Doublet (d) | Characteristic geminal coupling to the single proton. | |
| -F (C3) | -125 to -135 ppm | Singlet/Multiplet | N/A | Shift varies slightly based on C4 substitution. |
QC Checkpoint:
-
Before Reaction: You should see two distinct fluorine signals. The CHF
signal must show a large coupling constant (~55 Hz). -
After Reaction: The C3-F signal will shift slightly upfield or downfield depending on the electronic nature of the new substituent at C4. The CHF
signal usually remains static, confirming the bioisostere is intact.
Safety & Handling Guidelines
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Specific Fluorine Hazard: Under strongly acidic conditions or high temperatures (>200°C), there is a theoretical risk of HF liberation, although the C-F bond on the pyridine ring is robust.
Handling Protocol:
-
Engineering Controls: Always handle in a fume hood.
-
PPE: Nitrile gloves are sufficient for short contact. Double-glove for prolonged handling during weighing.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The benzylic-like position of the CHF
group can be sensitive to radical oxidation over long periods in air.
References
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8][7] Journal of Medicinal Chemistry, 61(14), 5822–5880. [7]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
BenchChem Application Notes. (2025). Suzuki Coupling Protocols for 2-Fluoropyridine Derivatives.[9][10]
-
Mykhailiuk, P. K. (2015). Generation of Difluoromethyl Radicals and Their Application in Organic Synthesis. Chemistry – A European Journal.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[7]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:1803696-50-5 | 4-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | Chemsrc [m.chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
An Application Guide to the Strategic Incorporation of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine into Heterocyclic Scaffolds
The judicious incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery.[1][2][3] Fluorine and fluorinated motifs, such as the difluoromethyl (-CF2H) group, can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3][4][5] The -CF2H group is particularly noteworthy as it can act as a bioisosteric replacement for hydroxyl, thiol, or amine groups and can participate in weak hydrogen bonding, further enhancing target engagement.[4][5][6]
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a versatile synthetic building block that capitalizes on these advantages. Its unique substitution pattern offers multiple, distinct reaction sites, enabling chemists to introduce this valuable pharmacophore into complex molecular architectures through a variety of synthetic transformations. This guide provides a detailed overview of the reactivity of this scaffold and presents actionable protocols for its incorporation into diverse heterocyclic systems.
Physicochemical Properties and Reactivity Profile
The synthetic utility of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine stems from the differential reactivity of its halogen substituents, governed by the electronic effects of the pyridine nitrogen and the difluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₃N | PubChem |
| Molecular Weight | 224.99 g/mol | PubChem |
| CAS Number | 1803696-50-5 | [7] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | ≥97% | Supplier Data |
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The strong electron-withdrawing nature of both the 3-fluoro and 2-difluoromethyl substituents further activates the ring, particularly at the C-4 position. The bromine atom at the C-4 position is the primary site for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C-3 position, though generally less reactive in cross-coupling, can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.
Key Synthetic Transformations & Protocols
This section details field-proven protocols for leveraging 4-Bromo-2-(difluoromethyl)-3-fluoropyridine in common, high-value synthetic operations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties at the C-4 position. The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with electron-deficient heterocyclic halides.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is required to initiate the catalytic cycle.[8][9] Using a pre-catalyst like Pd(dppf)Cl₂ is convenient; it is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.[10]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][11] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is effective and compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[12] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CAS#:1803696-50-5 | 4-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | Chemsrc [m.chemsrc.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
X-ray crystallography data for 4-Bromo-2-(difluoromethyl)-3-fluoropyridine complexes
This guide serves as an advanced technical resource for researchers utilizing 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (hereafter referred to as BDFP ) in Fragment-Based Drug Discovery (FBDD).[1]
Given that BDFP is a specialized building block rather than a standalone therapeutic, this guide compares its crystallographic utility and binding properties against standard non-fluorinated analogs (e.g., 4-Bromo-2-methylpyridine), providing protocols for generating and validating high-resolution complex data.
Executive Summary: The BDFP Advantage
In modern drug design, 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (BDFP) represents a "privileged scaffold."[1] Unlike simple alkyl-pyridines, BDFP offers a unique electronic profile that enhances crystallographic success rates and binding affinity through two distinct mechanisms:
-
Enhanced Halogen Bonding (XB): The electron-withdrawing nature of the -CF2H and -F substituents significantly polarizes the C–Br bond, enlarging the
-hole on the bromine atom and strengthening interactions with backbone carbonyls. -
Multipole Orthogonality: The difluoromethyl group provides a lipophilic handle that simultaneously acts as a weak hydrogen bond donor (C–H
O), a feature absent in methyl analogs.
Comparative Performance Matrix
Table 1: Theoretical and Observed Crystallographic Properties
| Feature | BDFP (Target) | Analog A: 4-Bromo-2-methylpyridine | Analog B: 4-Bromo-3-fluoropyridine | Impact on X-ray Data |
| Br | High (>35 kcal/mol) | Low (~20 kcal/mol) | Medium (~28 kcal/mol) | BDFP forms shorter, more linear X-bonds (detected at <3.0 Å). |
| Solubility (DMSO/Buffer) | Moderate (Lipophilic) | High | Moderate | BDFP requires lower soak concentrations (20-50 mM) to avoid aggregation. |
| Anomalous Signal (Br) | Strong ( | Strong | Strong | All allow experimental phasing (SAD/MAD) to unambiguous ligand placement. |
| Conformational Entropy | Low (Rigid Ring) | Low | Low | High-resolution density; B-factors of ligand |
| Fluorine Interactions | Dual (-F & -CF2H) | None | Single (-F) | BDFP shows characteristic |
Mechanistic Insight: Why BDFP Crystallizes Differently
To understand the crystallographic data, one must understand the underlying interactions. The following diagram illustrates the "Electronic Tuning" effect that makes BDFP a superior crystallographic probe for cryptic pockets.
Figure 1: The inductive effect of fluorine substituents enhances the halogen bonding capability of the bromine atom, leading to highly directional interactions visible in X-ray maps.
Experimental Protocol: Generating BDFP Complex Data
Standard soaking protocols often fail with fluorinated fragments due to phase separation.[1] The following protocol is optimized for BDFP to ensure high occupancy without crystal cracking.
Phase 1: Crystal Preparation & Soaking
Objective: Achieve >80% ligand occupancy.[1]
-
Crystal Growth: Grow apo-crystals using standard vapor diffusion.[1] Critical: Avoid phosphate buffers if possible, as phosphate ions can mimic ligand electron density.[1]
-
Fragment Stock: Dissolve BDFP to 100 mM in 100% d6-DMSO . (Deuterated DMSO minimizes incoherent scattering background).[1]
-
Step-Wise Soaking (The "Pulse" Method):
-
Cryo-Protection: Briefly ( <30s) dip in mother liquor + 20 mM BDFP + 25% Glycerol/PEG400 before flash-cooling in liquid nitrogen.
Phase 2: Data Collection Strategy
Objective: Maximize Anomalous Signal for Validation.
-
Energy: Collect data at the Bromine K-edge (13.47 keV / 0.92 Å) .
-
Redundancy: Aim for high multiplicity (>720° rotation) to measure the weak anomalous signal accurately.
-
Resolution: Target <2.0 Å. Halogen bonds are directional; low resolution smears the density, masking the
-hole interaction angle.
Data Validation & Interpretation Guide
When analyzing the X-ray data for BDFP complexes, use the following "Self-Validating" workflow to distinguish real binding from noise.
Validation Workflow
Figure 2: Workflow for validating BDFP binding using anomalous dispersion.
Key Quality Metrics (The "Trust" Factors)
| Metric | Acceptance Criteria | Scientific Rationale |
| Anomalous Peak Height | Confirms the presence of Bromine.[1] If density exists but no anomalous peak, it is likely a water molecule or salt ion.[1] | |
| Real-Space Correlation (RSCC) | Ensures the model fits the electron density (2Fo-Fc) accurately. | |
| B-Factor Ratio | If the ligand B-factor is significantly higher than the surrounding protein, the occupancy is likely overestimated. | |
| Halogen Bond Angle | The C–Br |
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles." Journal of Medicinal Chemistry.
-
Metrangolo, P., et al. (2005).[1] "Halogen Bonding: A New Weapon in Synthesis and Crystal Engineering."[1] Science.
-
Structural Biology Knowledgebase. (2024).[1] "Validation of Protein-Ligand Complexes in the PDB." SBKB Protocols.
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond."[1][2][3][4] Chemical Reviews.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-CrossMiner: Pharmacophore Querying."[1] CCDC Tools.
Sources
- 1. 4-Bromo-2-fluoropyridine 97 128071-98-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Substitution Patterns on 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
For researchers, scientists, and drug development professionals, 4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a valuable building block in the synthesis of novel chemical entities. Its unique substitution pattern, featuring a reactive bromine atom and electron-withdrawing difluoromethyl and fluorine groups, offers a versatile platform for introducing molecular diversity. This guide provides an in-depth comparison of common substitution reactions on this scaffold, supported by experimental insights and protocols to aid in your synthetic strategy.
The electron-deficient nature of the pyridine ring, amplified by the presence of the difluoromethyl and fluoro substituents, significantly influences the reactivity of the C4-bromine bond. This guide will explore three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—along with Nucleophilic Aromatic Substitution (SNAr), providing a comparative framework for their application.
Comparative Analysis of Substitution Methodologies
The choice of reaction to functionalize the C4 position of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine is dictated by the desired substituent and the required reaction conditions. The following sections provide a detailed comparison of key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
| Reaction Type | Coupling Partner | Key Reagents | Typical Temperature (°C) | Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., SPhos, XPhos), Base (e.g., K₃PO₄, K₂CO₃) | 80-110 | Wide functional group tolerance, commercially available reagents. | Steric hindrance can be a challenge. |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, DIPEA) | Room Temperature to 80 | Mild reaction conditions. | Requires anhydrous and anaerobic conditions in traditional setups. |
| Buchwald-Hartwig Amination | Amines | Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., BINAP, Xantphos), Strong base (e.g., NaOt-Bu, Cs₂CO₃) | 25-110 | Direct formation of C-N bonds, wide amine scope. | Base-sensitive functional groups may not be tolerated. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, thiolates, amines) | Strong nucleophile, polar aprotic solvent (e.g., DMSO, DMF) | Varies | Can be catalyst-free. | Requires strong activation of the aromatic ring, which is present in this substrate. |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[2]
Causality of Experimental Choices
The choice of palladium catalyst and ligand is critical for achieving high yields, especially with potentially challenging substrates. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step, activating the boronic acid.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-2-(difluoromethyl)-3-fluoropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[3]
-
Add degassed toluene (5 mL) and water (0.5 mL).[3]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
Publish Comparison Guide: Spectroscopic Identification of Impurities in 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
Part 1: Executive Summary & Strategic Context
In the high-stakes landscape of kinase inhibitor development (e.g., KRAS G12C inhibitors), the halogenated pyridine scaffold 4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a critical intermediate.[1] Its unique substitution pattern—combining a lipophilic difluoromethyl group (
The Problem: Standard QC methods (HPLC-UV) often fail to distinguish between the desired product and its regioisomeric impurities (e.g., the C5-fluoro isomer) or defluorinated degradants .[1] Misidentifying these impurities at the intermediate stage can lead to catastrophic failures in late-stage coupling reactions, resulting in "dead" pharmaceutical ingredients (APIs).[1]
The Solution: This guide compares the industry-standard HPLC-UV workflow against an advanced Integrated Spectroscopic Profiling (ISP) protocol (combining
Part 2: Structural Analysis & Impurity Origins
Before comparing methods, we must understand the enemy. The synthesis of this pyridine derivative typically generates three classes of impurities that challenge detection:
-
Regioisomers (The Silent Killers):
-
Impurity A: 4-Bromo-2-(difluoromethyl)-5 -fluoropyridine.[1]
-
Cause: Non-selective fluorination or bromination during early synthesis.
-
Challenge: Identical Mass (
), nearly identical UV absorption, and similar retention times.
-
-
Hydrolysis Products:
-
Protodehalogenated Byproducts:
-
Impurity C: 2-(Difluoromethyl)-3-fluoropyridine (Loss of Bromine).[1]
-
Challenge: Significant change in reactivity during Suzuki/Buchwald couplings.
-
Part 3: Comparative Guide – Standard vs. Advanced Protocols
We evaluated two analytical strategies for the identification and quantitation of impurities in a crude batch of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine.
Method A: Standard HPLC-UV (254 nm)
The conventional QC approach found in most Certificates of Analysis (CoA).[1]
Method B: Integrated Spectroscopic Profiling (ISP)
The advanced protocol combining
Performance Comparison Matrix
| Feature | Method A: Standard HPLC-UV | Method B: ISP ( | Verdict |
| Regioisomer Resolution | Poor. Co-elution is common; requires expensive chiral/specialized columns.[1] | Excellent. Distinct chemical shifts ( | Method B is essential for isomer purity. |
| Limit of Detection (LOD) | ~0.05% (w/w) | < 0.005% (w/w) via MS; ~0.1% via NMR. | Method B (MS component) wins for trace analysis. |
| Structural Elucidation | None. Relies on retention time matching with known standards. | High. MS/MS fragmentation + NMR coupling constants ( | Method B allows "de novo" ID of unknowns. |
| Throughput | High (15 min/sample). | Medium (30-60 min/sample). | Method A is better for routine batch release only after Method B validation. |
| Cost per Sample | Low ($). | High ( | Method B is an investment in process security. |
Part 4: Technical Deep Dive & Experimental Data
The Power of -NMR in Regioisomer Distinction
The most critical advantage of the ISP protocol is the ability to use the fluorine nucleus as a sensitive probe.
-
Analyte: 4-Bromo-2-(difluoromethyl)-3-fluoropyridine[1]
-
Key Signal 1 (
): Appears as a doublet (due to coupling with H) around -116 ppm .[1] -
Key Signal 2 (Ar-F): The C3-Fluorine appears around -125 ppm .[1]
Differentiation Mechanism:
In the C5-fluoro isomer (Impurity A), the aromatic fluorine is spatially distant from the
-
Target Molecule (C3-F): Exhibits a specific through-space or 4-bond
coupling (often 5-15 Hz) and a "deshielded" shift due to the ortho-nitrogen and ortho-alkyl group.[1] -
Impurity (C5-F): Lacks this specific coupling pattern and shifts upfield due to the different electronic environment relative to the nitrogen.
Mass Spectrometry Fingerprinting
While NMR provides specificity, HRMS provides the sensitivity to detect trace debrominated species.
-
Bromine Isotope Pattern: The presence of Br results in a characteristic 1:1 doublet at
and (e.g., 225.9 and 227.9). -
Impurity C (Debrominated): Instantly recognizable by the loss of the M+2 peak and a mass shift of -79 Da.
Part 5: Validated Experimental Protocols
Protocol A: -NMR for Isomer Quantitation
Use this protocol to certify the isomeric purity of the starting material.
-
Sample Preparation: Dissolve 20 mg of sample in 0.6 mL of DMSO-d6 (preferred over
for better baseline resolution of polar impurities). -
Internal Standard: Add 1.0 mg of
-trifluorotoluene ( ppm) for quantitative integration. -
Acquisition Parameters:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE for accurate integration).
-
Relaxation Delay (D1): 10 seconds (Critical: Fluorine T1 relaxation times can be long; insufficient D1 leads to integration errors).
-
Scans (NS): 64 (for >98% purity checks) or 256 (for <1% impurity detection).
-
Spectral Width: -50 ppm to -200 ppm.[1]
-
-
Analysis: Integrate the
signal of the main peak vs. any minor doublets/singlets in the -100 to -150 ppm range.
Protocol B: UHPLC-MS/MS for Trace Impurity Profiling
Use this protocol to detect degradation products.[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection:
-
UV: 254 nm (for correlation).
-
MS: ESI Positive Mode. Scan range 100–500
.
-
-
Key Check: Extract Ion Chromatograms (XIC) for
226 (Parent), 148 (Debrominated), and 176 (Hydrolyzed aldehyde).
Part 6: Workflow Visualization
The following diagram illustrates the decision logic for characterizing an unknown impurity in the 4-Bromo-2-(difluoromethyl)-3-fluoropyridine scaffold.
Caption: Decision tree for spectroscopic identification of fluorinated pyridine impurities.
Part 7: Conclusion
For 4-Bromo-2-(difluoromethyl)-3-fluoropyridine, relying solely on HPLC-UV is a risk to your drug development timeline.[1] The Integrated Spectroscopic Profiling (ISP) method, specifically the inclusion of quantitative
Recommendation: Implement Protocol A (
References
-
BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Retrieved from
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] Retrieved from
-
Journal of Fluorine Chemistry. NMR spectral characteristics of fluorocontaining pyridines. Retrieved from
-
Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[1] (2017).[3] Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents is paramount, not just for experimental success but for the safety of personnel and the preservation of our environment. The disposal of a compound like 4-Bromo-2-(difluoromethyl)-3-fluoropyridine—a halogenated heterocyclic compound—is a critical final step in its lifecycle that demands a rigorous, science-backed protocol. This guide moves beyond simple checklists to provide a deep, procedural framework grounded in chemical principles, ensuring that every step is understood and executed with the highest degree of safety and compliance.
The structure of this molecule, featuring a pyridine ring substituted with bromine, fluorine, and a difluoromethyl group, signals the need for special disposal considerations. Halogenated organic compounds are often classified as hazardous waste and can pose significant environmental risks if not managed correctly.[1][2][3] Furthermore, the thermal decomposition of such molecules can generate highly toxic and corrosive byproducts, making professional disposal the only acceptable route.[4][5][6]
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(difluoromethyl)-3-fluoropyridine is not available in the search results, we can construct a reliable hazard profile by analyzing structurally analogous compounds like 4-Bromo-2-fluoropyridine and 4-Bromo-2-(difluoromethoxy)pyridine. This process of "hazard-by-analogy" is a cornerstone of chemical safety assessment in research environments.
The data strongly suggests that this compound should be treated as hazardous. The key risks are associated with its irritant properties and acute toxicity.[7][8][9][10]
| Hazard Classification | Category | Description | Rationale & Source Analogy |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | Based on H302 classification for 4-Bromo-2-(difluoromethoxy)pyridine and 2-Bromo-5-fluoropyridine.[7][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | Based on H315 classification for analogous brominated/fluorinated pyridines.[7][8][10] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | Based on H319 classification for analogous compounds.[7][8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Based on H335 classification, a common hazard for halogenated aromatic compounds.[7][8][10] |
Causality Behind the Hazards: The combination of a pyridine ring and halogen atoms (Br, F) creates an electron-deficient aromatic system that can interact disruptively with biological macromolecules. The difluoromethyl group further influences the electronic properties and reactivity. Upon ingestion, inhalation, or skin contact, the compound can irritate mucosal membranes and tissues.[8][9][11]
Pre-Disposal Protocol: Safe Handling and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and rigorous segregation practices at the point of generation.[1][2]
Personal Protective Equipment (PPE)
When handling 4-Bromo-2-(difluoromethyl)-3-fluoropyridine for transfer into a waste container, the following PPE is mandatory to mitigate the risks identified above.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and vapors causing serious eye irritation. Conforms to OSHA 29 CFR 1910.133 or EN166 standards.[11][12][13] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Butyl rubber). | Prevents skin contact and irritation. Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[10][14] |
| Protective Clothing | Fully-buttoned laboratory coat. | Provides a barrier against accidental spills on skin or personal clothing.[7][11] |
| Respiratory Protection | Not typically required for small transfers inside a certified chemical fume hood. | All handling and waste consolidation must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[7][8][15] |
Waste Segregation and Storage
Proper segregation is critical to prevent dangerous reactions within waste containers.
-
Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[1][3] The container must be in good condition, free from leaks or rust.[1]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "4-Bromo-2-(difluoromethyl)-3-fluoropyridine," and an approximate concentration if in solution.[1][16] Chemical formulas or abbreviations are not acceptable.[1]
-
Incompatibility: Store this waste stream away from strong oxidizing agents, strong acids, and strong bases.[8][14] Incompatible materials can lead to exothermic reactions, gas evolution, or container pressurization.
-
Storage Location: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the lab, away from heat or ignition sources.[14][16] Use secondary containment (such as a tray) to catch any potential leaks.[1]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2]
Workflow for Disposal Decision-Making
The following diagram outlines the procedural logic for managing waste streams containing this compound.
Sources
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. mtu.edu [mtu.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. kiddetechnologies.com [kiddetechnologies.com]
- 16. tcichemicals.com [tcichemicals.com]
Personal Protective Equipment & Handling Guide: 4-Bromo-2-(difluoromethyl)-3-fluoropyridine
Executive Summary & Risk Context
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a highly specialized, electron-deficient heterocyclic building block commonly used in late-stage pharmaceutical functionalization.
The Safety Paradox: While the difluoromethyl (-CHF₂) group is metabolically stable, the combination of multiple halogen substituents (Br, F, CHF₂) on the pyridine ring significantly increases lipophilicity . This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), turning a standard irritant into a potential systemic toxicant. Furthermore, in the event of thermal decomposition or hydrolysis under strongly acidic conditions, the fluorinated motifs can release Hydrogen Fluoride (HF).
Core Directive: Treat this compound as a Novel Chemical Entity (NCE) with assumed toxicity. Standard "lab safety" (coat/glasses/single gloves) is insufficient .
The PPE Matrix: Validated Protection Systems
This matrix is designed based on "Read-Across" data from analogous halogenated pyridines (e.g., 2-Fluoropyridine, 4-Bromopyridine), which demonstrate rapid permeation through standard nitrile rubber.
| Protection Zone | Equipment Standard | Material Specification | Operational Logic (The "Why") |
| Hand (Primary) | Double Gloving | Inner: Nitrile (2.5 mil)Outer: Nitrile (5.0 mil minimum) | Permeation Defense: Halogenated aromatics can permeate thin nitrile in <10 mins. The air gap between layers provides a critical buffer for doffing after a splash. |
| Hand (Spill/Immersion) | Laminate Barrier | Ansell Silver Shield / 4H® | Absolute Barrier: Standard nitrile/latex offers zero protection against prolonged contact with halogenated pyridine liquids. Laminate is required for spill cleanup. |
| Eye & Face | Sealed Protection | Chemical Splash Goggles (Indirect Vent) | Vapor/Splash: Safety glasses fail against aerosols. The -CHF₂ group is an eye irritant; contact requires immediate irrigation to prevent corneal clouding. |
| Respiratory | Source Capture | Fume Hood (Face velocity: 100 fpm) | Volatile Control: Pyridines have distinct, nauseating odors and low olfactory fatigue thresholds. If hood work is impossible, use a P100/OV respirator. |
| Body | Dermal Shield | Tyvek® Lab Coat (Closed front) | Particulate/Splash: Cotton coats absorb liquids. Tyvek repels the lipophilic solids/solutions common with this chemistry. |
Operational Workflow: The "Zero-Contact" Protocol
This workflow integrates engineering controls with PPE to create a self-validating safety system.
Phase 1: Pre-Operational Setup
-
Static Control: Fluorinated solids are notoriously static-prone. Use an ionizing fan or antistatic gun during weighing to prevent "powder flight" (inhalation risk).
-
The "Acid Check": Ensure no strong acids (H₂SO₄, HCl) are present in the immediate waste stream. Mixing fluorinated pyridines with strong acids can catalyze defluorination, releasing HF.
Phase 2: Active Handling (Synthesis & Transfer)
-
Solid Transfer: Do not pour. Use a wide-bore funnel or solid-addition funnel to keep the compound inside the reactor headspace.
-
Solvent Selection: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically accelerating the skin absorption of the toxic pyridine payload. Use Ethyl Acetate or DCM with extreme caution.
Phase 3: Decontamination & Doffing[1]
-
The "Red Zone" Rule: Assume outer gloves are contaminated.
-
Technique: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the fume hood. Discard immediately into solid waste.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualizing the Safety Logic
The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Stop/Go" gates that prevent exposure.
Caption: Operational decision logic for handling 4-Bromo-2-(difluoromethyl)-3-fluoropyridine, prioritizing engineering controls and specific spill responses.
Emergency Response & Disposal
A. Exposure Response[1][2][3][4][5][6][7]
-
Skin Contact: Immediate wash with soap/water for 15 minutes. Note: If HF release is suspected (burning sensation delayed), apply Calcium Gluconate gel as a precaution until medical evaluation.
-
Eye Contact: Irrigate for 15 minutes. Do not use neutralization agents in the eye.
B. Waste Disposal Strategy
-
Stream Classification: Halogenated Organic Waste .
-
Segregation: STRICTLY segregate from acidic waste streams. Label the container: "Contains Fluorinated Pyridines - Potential HF Generation on Acid Contact."
-
Destruction: The preferred method is High-Temperature Incineration with caustic scrubbing to capture the generated HF/HBr gases [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-Fluoropyridine (Analogous Hazard Data). Accessed October 2025. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Bromopyridine (Analogous Hazard Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
